molecular formula C17H19N3O2S B12581540 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- CAS No. 493037-62-0

1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]-

Cat. No.: B12581540
CAS No.: 493037-62-0
M. Wt: 329.4 g/mol
InChI Key: NSHXEVYIDQKKDD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound features a benzimidazole core with additional functional groups that may enhance its chemical and biological properties.

Preparation Methods

The synthesis of 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- typically involves the condensation of o-phenylenediamine with various reagents to form the benzimidazole core. The introduction of the sulfonyl and pyridinyl groups can be achieved through subsequent reactions with appropriate sulfonyl chlorides and pyridine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonyl and pyridinyl groups may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]- lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

493037-62-0

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

1-propan-2-ylsulfonyl-2-(2-pyridin-2-ylethyl)benzimidazole

InChI

InChI=1S/C17H19N3O2S/c1-13(2)23(21,22)20-16-9-4-3-8-15(16)19-17(20)11-10-14-7-5-6-12-18-14/h3-9,12-13H,10-11H2,1-2H3

InChI Key

NSHXEVYIDQKKDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2=CC=CC=C2N=C1CCC3=CC=CC=N3

Origin of Product

United States

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